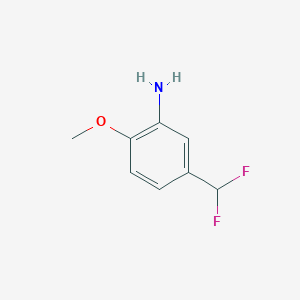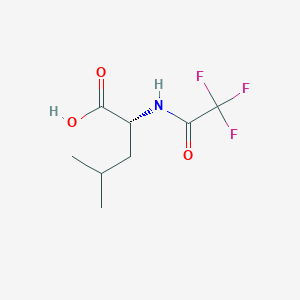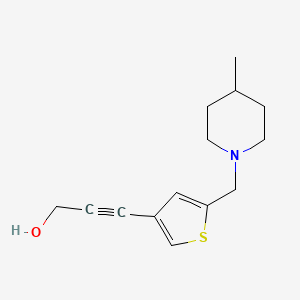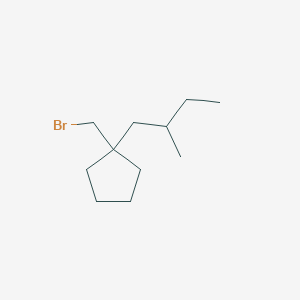![molecular formula C7H14N2O B13638257 5-Methyl-2-oxa-5-azaspiro[3.4]octan-8-amine](/img/structure/B13638257.png)
5-Methyl-2-oxa-5-azaspiro[3.4]octan-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-oxa-5-azaspiro[34]octan-8-amine is a spirocyclic compound characterized by its unique structure, which includes both an oxygen and nitrogen atom within the spiro ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-oxa-5-azaspiro[3.4]octan-8-amine can be achieved through several synthetic routes. One common approach involves the annulation of the cyclopentane ring, while other methods focus on the annulation of the four-membered ring . These synthetic routes typically employ readily available starting materials and conventional chemical transformations, with minimal chromatographic purifications required .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scalability and cost-effectiveness would likely guide the development of industrial processes, utilizing the most efficient synthetic routes identified in laboratory research.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-oxa-5-azaspiro[3.4]octan-8-amine can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized spirocyclic compounds.
Aplicaciones Científicas De Investigación
5-Methyl-2-oxa-5-azaspiro[3.4]octan-8-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic frameworks.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may be explored for its potential as a pharmaceutical agent, given its structural similarity to known bioactive molecules.
Industry: The compound could be used in the development of new materials with specific electronic or mechanical properties
Mecanismo De Acción
The mechanism by which 5-Methyl-2-oxa-5-azaspiro[3.4]octan-8-amine exerts its effects is not fully understood. its molecular targets and pathways likely involve interactions with specific enzymes or receptors, given its structural features. Further research is needed to elucidate these mechanisms and identify the compound’s precise biological activities.
Comparación Con Compuestos Similares
Similar Compounds
5-Oxa-2-azaspiro[3.4]octane: This compound shares a similar spirocyclic structure but lacks the methyl group and amine functionality.
5-Methyl-5-azaspiro[3.4]octan-7-amine: This compound is structurally similar but differs in the position of the amine group.
Uniqueness
5-Methyl-2-oxa-5-azaspiro[34]octan-8-amine is unique due to its specific combination of functional groups and spirocyclic structure
Propiedades
Fórmula molecular |
C7H14N2O |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
5-methyl-2-oxa-5-azaspiro[3.4]octan-8-amine |
InChI |
InChI=1S/C7H14N2O/c1-9-3-2-6(8)7(9)4-10-5-7/h6H,2-5,8H2,1H3 |
Clave InChI |
WZXKXWCHRLHYSC-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(C12COC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Bromoindolo[3,2,1-jk]carbazole](/img/structure/B13638214.png)
![3,7-Dichlorobenzo[d]isothiazole](/img/structure/B13638218.png)







